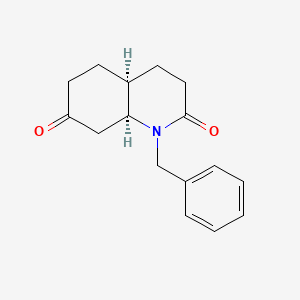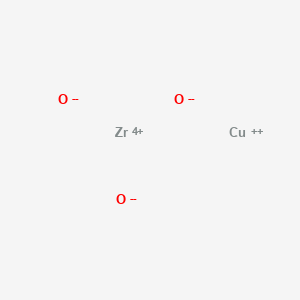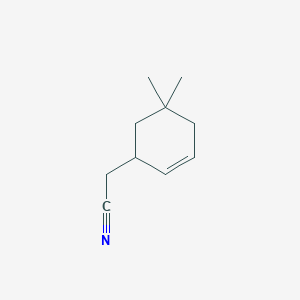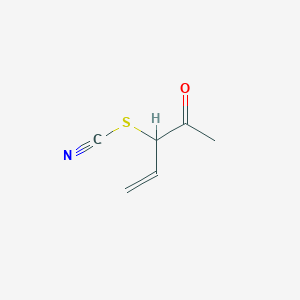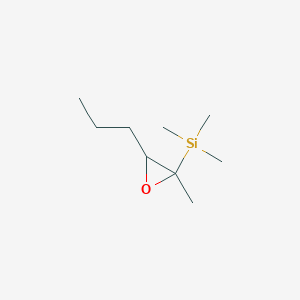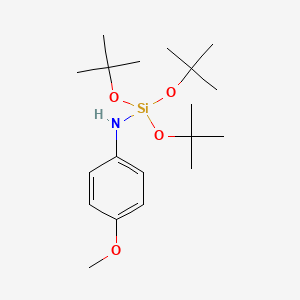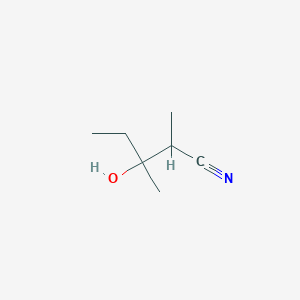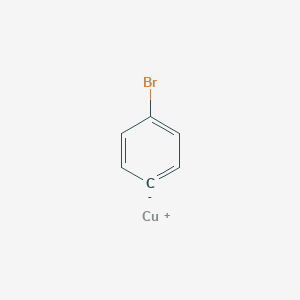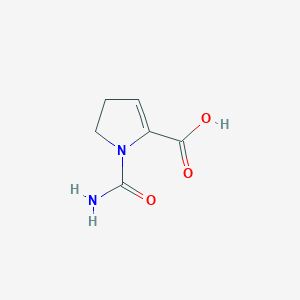![molecular formula C12H14ClNO2S B14470141 {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride CAS No. 65839-27-2](/img/structure/B14470141.png)
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride is an organic compound characterized by its unique structural features. This compound contains a carbamyl chloride group, which is known for its reactivity, making it a valuable intermediate in various chemical syntheses. The presence of a sulfanyl group attached to a phenylpropan-2-yl moiety adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-methyl-1-oxo-1-phenylpropan-2-yl sulfanyl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.
化学反应分析
Types of Reactions
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, water.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the sulfanyl group.
科学研究应用
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The sulfanyl group can participate in redox reactions, further diversifying its chemical behavior.
相似化合物的比较
Similar Compounds
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamate: Similar structure but with a carbamate group instead of a carbamyl chloride group.
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}thiocarbamate: Contains a thiocarbamate group, offering different reactivity.
2-Methyl-1-oxo-1-phenylpropan-2-yl sulfanyl chloride: Lacks the carbamyl group, leading to different chemical properties.
Uniqueness
The presence of both a carbamyl chloride group and a sulfanyl group in {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and various research applications.
属性
CAS 编号 |
65839-27-2 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC 名称 |
N-[(2-methyl-1-oxo-1-phenylpropan-2-yl)sulfanylmethyl]carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO2S/c1-12(2,17-8-14-11(13)16)10(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChI 键 |
NBBALGACRWAMKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=CC=C1)SCNC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


